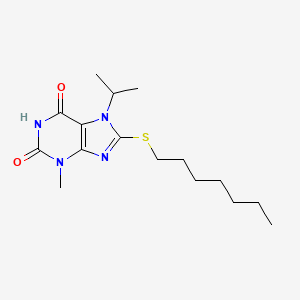

8-Heptylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione

Description

8-Heptylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by substitutions at positions 3, 7, and 8 of the purine-2,6-dione core.

- Position 3: Methyl group, a common substituent in xanthine derivatives to modulate pharmacokinetics .

- Position 7: Isopropyl group, contributing to steric bulk and lipophilicity .

This substitution pattern aligns with purine-2,6-dione derivatives studied for receptor antagonism, enzyme inhibition, and therapeutic applications .

Properties

IUPAC Name |

8-heptylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-5-6-7-8-9-10-23-16-17-13-12(20(16)11(2)3)14(21)18-15(22)19(13)4/h11H,5-10H2,1-4H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXMVGANEOCRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Heptylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly in the context of enzyme inhibition and therapeutic applications.

- Molecular Formula : C₁₉H₃₄N₄O₂S

- Molecular Weight : 370.57 g/mol

- CAS Number : 442864-84-8

The biological activity of this compound primarily involves its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways. These pathways are crucial in cellular functions such as growth, proliferation, and survival. Inhibition of PI3K can lead to therapeutic effects in conditions like cancer and inflammatory diseases.

Biological Activity Overview

- Enzyme Inhibition :

- Antitumor Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on the effects of similar purine derivatives demonstrated a marked decrease in cell viability in breast cancer cell lines when treated with compounds structurally related to this compound. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study: Inflammatory Response Modulation

Another research effort explored the anti-inflammatory properties of purine derivatives in a model of rheumatoid arthritis. The study found that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Chain Length and Lipophilicity : Longer alkyl/alkylthio chains (e.g., heptylsulfanyl in the target compound vs. ethyl/isopropyl in analogs) significantly increase molecular weight and hydrophobicity, influencing bioavailability .

- Melting Points : Aromatic substituents (e.g., biphenyl in ) elevate melting points (>300°C) due to rigid π-π stacking, while aliphatic chains lower them .

- Receptor Affinity: Selectivity for adenosine receptors (e.g., A1R in L-97-1) is driven by steric and electronic effects of substituents. The target compound’s heptylsulfanyl group may enhance membrane penetration but reduce water solubility .

Pharmacological and Biochemical Profiles

A. Adenosine Receptor Antagonists

- L-97-1: Demonstrates nanomolar A1R affinity (IC50 = 1.42 µM) and >100-fold selectivity over A2AR/A2BR, attributed to its 7-position ethyl-hydroxyethyl-amino group .

- Bamiphylline : Less selective, highlighting the importance of 8-position substituents in receptor targeting .

B. 5-HT Receptor Ligands

- 1,3-Dimethyl-7-phenylalkyl derivatives: Exhibit high 5-HT1A affinity (Ki = 8–50 nM) when substituted with phenylpropyl at position 7 and piperazinylpropylamino at position 8. The target compound’s isopropyl group may similarly enhance receptor interactions .

C. Enzyme Inhibitors

- Linagliptin : A DPP-4 inhibitor with a quinazolinylmethyl group at position 7, illustrating how bulky substituents can confer target specificity. The target compound’s isopropyl group may limit similar enzyme interactions due to smaller size .

Q & A

Q. How can target engagement be validated in complex biological systems?

- Methodology : Use click chemistry (e.g., alkyne-tagged analogs) for pull-down assays combined with proteomics (SILAC) to identify binding partners in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.